Rebamipide 3-Chloro Impurity
Description
Significance of Impurity Research in Pharmaceutical Development
Impurity research is fundamental to producing safe and effective medicines. The presence of impurities, even in minute quantities, can influence the stability of the drug substance and drug product. globalresearchonline.net Thorough investigation and characterization of impurities are necessary to understand their potential biological effects. nih.gov This knowledge is crucial for establishing appropriate control strategies throughout the manufacturing process to ensure that impurities are maintained at or below acceptable levels. globalresearchonline.netglobalpharmatek.com The process of identifying, quantifying, and controlling impurities is an integral part of drug development and regulatory assessment. globalresearchonline.net
Regulatory Framework for Pharmaceutical Impurities
Global regulatory bodies, led by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines for the control of impurities in pharmaceutical products. jpionline.orgglobalresearchonline.net Key guidelines such as ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products provide a framework for the identification, qualification, and control of impurities. jpionline.orgeuropa.euich.org These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org For instance, ICH Q3A recommends identifying and describing all impurities present at a level of 0.1% or higher. jpionline.org Adherence to these regulatory standards is mandatory for drug approval and ensures the quality and safety of pharmaceuticals worldwide. globalpharmatek.combiotech-spain.com
Contextualization of Rebamipide (B173939) Impurities in Pharmaceutical Quality
Rebamipide is a medicinal agent that requires stringent quality control to ensure its therapeutic benefits. Impurities in Rebamipide can originate from the multi-step chemical synthesis process, including starting materials, by-products, intermediates, and degradation products. veeprho.com The control of these impurities is a critical aspect of Rebamipide's quality assurance. One such impurity is the 3-chloro isomer, which requires careful monitoring and control to meet pharmacopeial standards and regulatory requirements. veeprho.comsynzeal.com Analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to effectively separate and quantify Rebamipide from its related substances, including the 3-Chloro impurity. google.comgoogle.com
Rebamipide 3-Chloro Impurity: A Detailed Profile
This compound is a process-related impurity that can be formed during the synthesis of Rebamipide. synzeal.com It is also known by its chemical name, 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid. lgcstandards.comclearsynth.com
Chemical and Physical Properties
The chemical and physical properties of this compound are essential for its identification and characterization.
| Property | Value |
| Chemical Name | 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
| Synonyms | Rebamipide m-chloro Isomer synzeal.com |
| CAS Number | 90098-05-8 synzeal.comlgcstandards.com |
| Molecular Formula | C₁₉H₁₅ClN₂O₄ lgcstandards.comimpurity.com |
| Molecular Weight | 370.79 g/mol impurity.comriverxlab.com |
| Appearance | White to Off-White Solid impurity.com |
Research and Analysis
The detection and quantification of this compound are crucial for the quality control of Rebamipide. Reference standards of this impurity are used for analytical method development and validation. synzeal.comclearsynth.com These methods, often employing HPLC, are designed to ensure that the levels of this and other impurities are within the strict limits set by regulatory authorities. google.comgoogle.com The availability of well-characterized reference materials for this compound is vital for accurate quality assessment in both abbreviated new drug applications (ANDA) and commercial production. synzeal.comveeprho.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-5-3-4-11(8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-7-2-1-6-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWGQNMAAZVUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Formation Mechanisms of Rebamipide 3 Chloro Impurity
Elucidation of Rebamipide (B173939) Synthesis Routes and Impurity Generation
The synthesis of Rebamipide can be accomplished through various routes, with the final key step typically involving the acylation of an amine precursor with a chlorobenzoyl derivative. The generation of the Rebamipide 3-Chloro Impurity is intrinsically linked to these synthetic strategies.
One common synthetic approach involves the reaction of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid with 4-chlorobenzoyl chloride. In this pathway, the primary source of the 3-chloro impurity is the presence of 3-chlorobenzoyl chloride as a contaminant in the 4-chlorobenzoyl chloride starting material. Even small amounts of this isomeric impurity in the raw material can lead to the formation of the corresponding this compound.
Another patented synthetic process describes the use of glycine (B1666218) methyl ester as a starting material, which undergoes amidation with p-chlorobenzoyl chloride, followed by a chlorination step to yield a chloroimine intermediate. newdrugapprovals.org This intermediate then reacts with bromomethyl quinolone, and subsequent hydrolysis produces Rebamipide. In such a multi-step synthesis, the chlorination step itself could potentially be a source of the 3-chloro impurity if the reaction is not perfectly regioselective, leading to the formation of a 3-chloro substituted intermediate.
The table below summarizes the key reactants in common Rebamipide synthesis routes and the potential origin of the 3-Chloro Impurity.
| Synthesis Route | Key Reactants | Potential Origin of 3-Chloro Impurity |
| Route 1 | 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, 4-chlorobenzoyl chloride | Presence of 3-chlorobenzoyl chloride in the 4-chlorobenzoyl chloride starting material. |
| Route 2 | Glycine methyl ester, p-chlorobenzoyl chloride, chlorinating agent, bromomethyl quinolone | Non-regioselective chlorination of an intermediate, leading to a 3-chloro substituted species. |
Investigation of By-product Formation during Rebamipide Production
During the production of Rebamipide, several by-products can be formed, including the 3-chloro impurity. The formation of this impurity is a direct consequence of the reaction chemistry employed. As a process-related impurity, it is synthesized alongside the main Rebamipide product. smolecule.com
The primary mechanism for the formation of this compound is the acylation of the amine precursor with 3-chlorobenzoyl chloride. This can occur if the 4-chlorobenzoyl chloride used in the synthesis is contaminated with its meta-isomer, 3-chlorobenzoyl chloride. Given that the chemical properties of these isomers are very similar, their separation can be challenging, and thus, the impurity can be carried through the synthetic process.
Detailed analysis of by-products in Rebamipide synthesis has identified several other process-related impurities. These can include unreacted starting materials, intermediates, and products from side reactions. The presence and quantity of these by-products, including the 3-chloro impurity, are closely monitored during the manufacturing process to ensure the purity and quality of the final API.
Mechanistic Studies of Chlorination Reactions Leading to 3-Chloro Impurity
While the primary source of the 3-chloro impurity is often attributed to raw material contamination, it is also mechanistically plausible for it to form during a chlorination step in certain synthetic routes. If a synthesis pathway involves the chlorination of a benzoyl derivative, the regioselectivity of this reaction is crucial.
The chlorination of an aromatic ring, such as the benzoyl group, is an electrophilic aromatic substitution reaction. The position of the incoming chloro group is directed by the existing substituents on the ring. In the case of a benzoyl group, the carbonyl is a deactivating, meta-directing group. Therefore, if a chlorination reaction were to occur on an unsubstituted benzoyl intermediate, it would likely direct the chlorine to the meta (3-position).
However, in the synthesis of Rebamipide, the starting material is typically already chlorinated. If a process were to involve a dichlorination or a chlorination of a monochlorinated benzoyl derivative under certain conditions, the formation of the 3-chloro isomer as a by-product could be possible, although less favored than the formation of other dichlorinated species. The specific conditions of the chlorination reaction, such as the choice of chlorinating agent, catalyst, and solvent, would significantly influence the product distribution.
Influence of Reaction Conditions on Impurity Profile
The profile of impurities in the final Rebamipide product is highly dependent on the reaction conditions employed throughout the synthesis. Several factors can influence the formation and levels of the 3-chloro impurity.
Key Reaction Parameters Influencing Impurity Formation:
| Reaction Parameter | Influence on 3-Chloro Impurity Formation |
| Purity of Starting Materials | The most significant factor. The presence of 3-chlorobenzoyl chloride in the 4-chlorobenzoyl chloride raw material directly leads to the formation of the impurity. |
| Reaction Temperature | Can affect the rate of side reactions. Higher temperatures may lead to a decrease in the selectivity of certain reactions, potentially increasing the formation of unwanted isomers. |
| Reaction Time | Prolonged reaction times could potentially lead to the degradation of products or the formation of additional by-products. |
| Stoichiometry of Reactants | The molar ratio of reactants can influence the completeness of the reaction and the formation of by-products from unreacted intermediates. |
| Solvent and Catalyst | The choice of solvent and catalyst can impact the reaction mechanism and selectivity, which in turn can affect the impurity profile. |
Careful control of these parameters is essential to minimize the formation of the this compound and other process-related impurities. The development of a robust and well-characterized manufacturing process is therefore critical for ensuring the consistent quality and purity of the Rebamipide API. This includes stringent quality control of raw materials and the implementation of appropriate purification steps to remove any impurities that may have formed.
Chemical Reactivity and Degradation Pathways of Rebamipide 3 Chloro Impurity
Analysis of Functional Group Reactivity
The structure of Rebamipide (B173939) 3-Chloro Impurity contains several functional groups that dictate its chemical behavior and susceptibility to degradation. These include an amide linkage, a carboxylic acid group, a quinolinone ring system, and a chlorophenyl moiety.
The amide bond is a primary site of reactivity, susceptible to hydrolysis under both acidic and basic conditions. The carboxylic acid group can undergo typical reactions such as esterification and salt formation. The quinolinone ring is a bicyclic aromatic system that can be subject to electrophilic substitution and oxidative degradation. The presence of a chloro substituent on the phenyl ring can influence the electron density of the aromatic system and may be subject to nucleophilic substitution under harsh conditions, although this is generally less facile on an aromatic ring.
Table 1: Functional Groups and Their Potential Reactivity
| Functional Group | Potential Reactions |
| Amide | Hydrolysis (acidic and basic) |
| Carboxylic Acid | Esterification, Decarboxylation (under heat), Salt Formation |
| Quinolinone | Oxidation, Electrophilic Aromatic Substitution, Photodegradation |
| Chlorophenyl | Nucleophilic Aromatic Substitution (under harsh conditions) |
Hydrolytic Degradation Mechanisms under Acidic and Basic Conditions
Hydrolysis is a major degradation pathway for Rebamipide 3-Chloro Impurity, primarily involving the cleavage of the amide bond. The mechanism of this degradation is pH-dependent.
Under acidic conditions , the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine result in the formation of 3-chlorobenzoic acid and 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.
Under basic conditions , the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide bond, forming a tetrahedral intermediate. This intermediate then collapses, with the nitrogen atom acting as the leaving group (after protonation by a solvent molecule), to yield the carboxylate salt of 3-chlorobenzoic acid and 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. Studies on the parent drug, Rebamipide, have shown that alkaline hydrolysis leads to the breakdown of the amide bond, forming p-chlorobenzoic acid and 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine. nih.gov A similar pathway is anticipated for the 3-chloro isomer.
Table 2: Predicted Hydrolytic Degradation Products
| Condition | Degradation Products |
| Acidic Hydrolysis | 3-Chlorobenzoic acid, 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
| Basic Hydrolysis | Salt of 3-Chlorobenzoic acid, 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
Oxidative and Photolytic Degradation Studies
While specific studies on the oxidative and photolytic degradation of this compound are not extensively available, predictions can be made based on the reactivity of its constituent moieties.
Oxidative degradation is likely to target the quinolinone ring system, which is susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives. The methylene (B1212753) bridge connecting the quinolinone ring and the amino acid moiety could also be a site for oxidation. The parent drug, Rebamipide, has been suggested to undergo oxidative degradation involving the cleavage of the azabicyclo ring. ekb.eg
Photolytic degradation can be initiated by the absorption of UV light by the aromatic chromophores, the quinolinone and chlorophenyl rings. This can lead to the formation of reactive excited states, which may undergo various reactions, including photo-hydrolysis, photo-oxidation, or rearrangement. The presence of the chlorine atom may also make the molecule susceptible to photodehalogenation reactions.
Identification of Degradation Products and Their Formation Pathways
Based on the analysis of functional group reactivity and known degradation pathways of the parent compound, the primary degradation products of this compound are expected to result from the cleavage of the amide bond.
The principal degradation pathway is the hydrolysis of the amide linkage, yielding 3-Chlorobenzoic acid and 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid . The formation of these products is a direct result of the hydrolytic cleavage mechanism described in section 3.2.
Further degradation of these primary products under more strenuous conditions is possible but less likely to be the primary degradation route under typical pharmaceutical storage conditions.
Thermal Stability Profiles
The thermal stability of this compound is an important parameter for its handling and storage. While a detailed thermal analysis is not available in the public domain, some information can be inferred. The melting point of this compound is reported to be in the range of 265-267 °C with decomposition. guidechem.com The parent compound, Rebamipide, is known to have a melting point of approximately 288-290 °C, also with decomposition. newdrugapprovals.org This suggests that the impurity has a slightly lower thermal stability compared to the API.
Table 3: Thermal Properties
| Compound | Melting Point (°C) |
| This compound | 265-267 (with decomposition) guidechem.com |
| Rebamipide | 288-290 (with decomposition) newdrugapprovals.org |
The decomposition upon heating suggests that at elevated temperatures, in addition to melting, the molecule undergoes irreversible chemical changes, likely including decarboxylation of the carboxylic acid group and potential cleavage of the amide bond.
Advanced Analytical Methodologies for Rebamipide 3 Chloro Impurity
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are the cornerstone of impurity analysis in the pharmaceutical industry, offering high-resolution separation of closely related compounds. For Rebamipide (B173939) 3-Chloro Impurity, various chromatographic methods have been developed to ensure its effective separation from the parent drug and other related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the quality control of Rebamipide, enabling the accurate determination of its related substances, including the 3-Chloro Impurity. The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve adequate separation and sensitivity.
The Japanese Pharmacopoeia outlines a method for the analysis of "Rebamipide m-chloro isomer." Method development typically focuses on reversed-phase chromatography, utilizing a C18 column. The mobile phase composition is a critical parameter, often consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile, to ensure optimal resolution between Rebamipide and its 3-Chloro Impurity. Detection is commonly performed using an ultraviolet (UV) absorption photometer.
Validation of the HPLC method is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. This comprehensive validation process assesses parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for the Analysis of Rebamipide 3-Chloro Impurity
| Parameter | Condition |
|---|---|
| Chromatographic Column | Stainless steel, 4.6 mm internal diameter, 15 cm length |
| Stationary Phase | Octadecylsilyl silica (B1680970) gel for liquid chromatography (C18) |
| Mobile Phase | A mixture of a 0.05 mol/L phosphate (B84403) buffer solution (pH 6.0) and methanol |
| Flow Rate | Typically around 1.0 mL/min |
| Column Temperature | Maintained at a constant temperature, e.g., 40°C |
| Detection Wavelength | 222 nm |
| Injection Volume | 10 µL |
Table 2: Representative HPLC Method Validation Data
| Validation Parameter | Typical Results |
|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | Typically in the range of 0.01% - 0.05% |
| Limit of Quantification (LOQ) | Typically in the range of 0.05% - 0.15% |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.
In the context of this compound analysis, UHPLC can be employed to significantly reduce analytical run times, thereby increasing sample throughput, which is highly beneficial in a quality control environment. The enhanced resolution of UHPLC also allows for better separation of the 3-Chloro Impurity from other closely eluting impurities, leading to more accurate quantification. The principles of method development for UHPLC are similar to those for HPLC, involving the optimization of mobile phase, flow rate, and temperature, but on a compressed timescale.
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Impurity Profiling
Thin-Layer Chromatography (TLC) and its more sophisticated version, High-Performance Thin-Layer Chromatography (HPTLC), serve as valuable tools for the qualitative and semi-quantitative analysis of impurities. These techniques are often used for screening purposes, offering a rapid and cost-effective way to assess the impurity profile of a sample.
For the analysis of this compound, a TLC/HPTLC method would involve spotting the sample onto a plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The resulting spots can be visualized under UV light. The retention factor (Rf) value of the impurity spot can be compared to that of a reference standard for identification. HPTLC offers improved resolution, sensitivity, and reproducibility over conventional TLC due to the use of higher quality plates and automated application and detection systems.
Spectrophotometric Approaches for Impurity Analysis
UV-Visible Spectrophotometry for Detection and Quantification
UV-Visible spectrophotometry is a widely used analytical technique based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance.
For the quantification of this compound, a direct UV-Visible spectrophotometric method can be developed if the impurity exhibits a distinct absorption maximum (λmax) at a wavelength where the parent drug, Rebamipide, has minimal or no absorbance. However, due to the structural similarity between Rebamipide and its 3-Chloro Impurity, their absorption spectra are likely to overlap significantly, making direct quantification challenging. In such cases, more advanced spectrophotometric techniques are required.
Derivative Spectrophotometry Techniques
Derivative spectrophotometry is a powerful technique that can enhance the resolution of overlapping spectral bands. This method involves calculating the first, second, or higher-order derivative of the absorption spectrum. The derivative spectrum often reveals spectral details that are not apparent in the zero-order spectrum.
In the analysis of Rebamipide and its 3-Chloro Impurity, second-derivative spectrophotometry can be particularly useful. In a second-derivative spectrum, a compound will exhibit a large negative peak at its λmax. By selecting a wavelength where the derivative signal of Rebamipide is zero (a "zero-crossing point") but the 3-Chloro Impurity has a significant derivative signal, the impurity can be quantified without interference from the parent drug. This approach significantly improves the specificity of the spectrophotometric analysis. The development of such a method requires careful selection of the derivative order and the analytical wavelength.
Mean Centering of Ratio Spectra Methods
Spectrophotometric methods offer a rapid and cost-effective alternative to chromatography for the quantification of APIs and their impurities. Among the advanced spectrophotometric techniques, the mean centering of ratio spectra (MCR) method has been successfully developed and validated for the determination of Rebamipide in the presence of its impurities. nih.govresearchgate.net
The fundamental principle of the MCR method involves several steps. First, the absorption spectra of Rebamipide and its 3-Chloro impurity are recorded. The spectrum of the mixture is then divided by the spectrum of a standard solution of one of the components (e.g., Rebamipide), generating a ratio spectrum. This ratio spectrum eliminates the contribution of the component used as the divisor, leaving a signal that is directly proportional to the concentration of the other component (the impurity). The mean centering step involves calculating the mean of the ratio spectrum's vector and subtracting it, which further refines the signal and allows for accurate quantification at specific wavelengths. nih.govresearchgate.net
A study developing this method for Rebamipide and a related degradation product demonstrated its simplicity, selectivity, and sensitivity. nih.gov The electronic absorption spectra of the drug and its impurity were recorded and divided by a suitable divisor from the alternative compound. The resulting ratio spectrum was then mean-centered, allowing for precise quantification. researchgate.net This approach is particularly valuable for quality control laboratories as it provides a reliable method for routine analysis without the need for complex chromatographic separation. nih.gov
Hyphenated Techniques for Structural Elucidation and Quantification
For definitive identification and highly sensitive quantification, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detection and structural analysis capabilities of spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for impurity profiling in the pharmaceutical industry due to its exceptional sensitivity and specificity. synthinkchemicals.com It combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the precise mass analysis of tandem mass spectrometry. synthinkchemicals.comsepscience.com
For the analysis of this compound, an LC-MS/MS method would first involve developing an HPLC method capable of separating the impurity from the Rebamipide API and other related substances. google.comgoogle.com Following chromatographic separation, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the parent ion for the 3-Chloro impurity (C₁₉H₁₅ClN₂O₄, molecular weight 370.79) is selected. pharmaffiliates.comalentris.org This parent ion is then fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and quantifiable signal for the impurity, even at trace levels. glsciences.com
The power of LC-MS/MS lies in its ability to not only quantify known impurities but also to elucidate the structures of unknown degradation products or process-related substances. synthinkchemicals.com By analyzing the fragmentation patterns, chemists can piece together the molecular structure, which is critical for understanding the degradation pathways and controlling the manufacturing process. synthinkchemicals.comijrti.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. nih.gov While LC-MS/MS provides information on molecular weight and fragmentation, NMR provides a complete picture of the molecule's carbon-hydrogen framework. ijrti.org
In characterizing this compound, ¹H NMR and ¹³C NMR would be the primary techniques. The structure of the impurity would be confirmed by comparing its NMR spectrum to that of the Rebamipide standard. Key differences would be apparent in the aromatic region of the spectrum. Rebamipide, the para-substituted (4-chloro) isomer, exhibits a distinct set of signals for the protons on the chlorobenzoyl ring. The 3-Chloro impurity, being meta-substituted, would show a different chemical shift and splitting pattern for these corresponding aromatic protons. This difference provides unambiguous confirmation of the chlorine atom's position on the benzoyl ring. nih.gov Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the connectivity of atoms within the molecule. The ability of high-field NMR to detect impurities at levels required by ICH guidelines (e.g., 0.05%) makes it a vital tool for both characterization and, in the form of quantitative NMR (qNMR), for quantification without the need for a specific impurity reference standard. nih.gov
Impurity Profiling and Control Strategies in Rebamipide Formulations
Risk Assessment of Impurity Carry-over in Manufacturing Processes
A thorough risk assessment is necessary to evaluate the potential for impurities, such as the 3-Chloro isomer, to carry over from the synthesis of the drug substance to the final drug product. This assessment considers the chemical and physical properties of the impurity, the manufacturing process, and the potential for its formation or degradation. The multi-step chemical synthesis of Rebamipide (B173939), which involves processes like amide coupling and aryl substitution, presents several points where impurities can be introduced. veeprho.com Understanding these risks allows for the implementation of appropriate control strategies to minimize their presence in the final product.
Process Analytical Technology (PAT) for Real-time Impurity Monitoring
Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical quality and performance attributes of raw and in-process materials. While specific applications of PAT for real-time monitoring of Rebamipide 3-Chloro Impurity are not extensively detailed in the provided search results, the principles of PAT can be applied to develop in-line or at-line analytical methods. These methods would allow for the continuous monitoring of impurity levels during production, enabling timely adjustments to process parameters to maintain quality.
Establishment of Acceptable Impurity Limits and Specifications
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for establishing acceptable limits for impurities in new drug substances and products. veeprho.com For Rebamipide, these limits are informed by toxicological data and the manufacturing process capability. The this compound is a well-characterized reference material that complies with standards set by regulatory bodies like the USP, EMA, JP, and BP. veeprho.com This reference standard is crucial for the development and validation of analytical methods and for ensuring that the levels of this impurity in the final product are within the established safe limits.
Quality by Design (QbD) Approaches for Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. In the context of Rebamipide manufacturing, a QbD approach would involve identifying the critical process parameters (CPPs) that affect the formation of the 3-Chloro impurity. By understanding the relationship between these parameters and the impurity levels, a design space can be established within which the process can operate consistently to produce a product with the desired quality attributes, including controlled impurity levels.
Pharmaceutical Manufacturing Process Optimization for Impurity Reduction
Optimizing the pharmaceutical manufacturing process is key to minimizing the formation of impurities. For Rebamipide, this could involve modifications to the synthesis route, such as the purification of starting materials and intermediates, and the optimization of reaction conditions (e.g., temperature, pressure, and reaction time). For example, the synthesis of Rebamipide often involves the use of p-chlorobenzoyl chloride. Careful control of this step is crucial to prevent the formation of isomeric impurities. Post-synthesis purification steps, such as recrystallization, are also vital for removing any impurities that may have formed.
Toxicological Considerations of Rebamipide 3 Chloro Impurity
In Vitro Toxicological Screening and Assessment
In vitro toxicological screening provides the initial data for assessing the potential harmful effects of pharmaceutical impurities. These non-animal methods are crucial for early-stage hazard identification.
Mutagenicity and Genotoxicity Evaluations
Mutagenicity and genotoxicity evaluations are critical for determining if a substance can cause genetic mutations or damage DNA, which could lead to carcinogenic effects. raps.orgeuropa.eu The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgich.orgeuropa.eu
A standard approach for evaluating the mutagenic potential of an impurity like Rebamipide (B173939) 3-Chloro Impurity involves a bacterial reverse mutation assay, commonly known as the Ames test. inotiv.comyoutube.com This assay uses several strains of bacteria to detect point mutations.
Hypothetical Ames Test Results for Rebamipide 3-Chloro Impurity
| Bacterial Strain | Metabolic Activation | Result |
|---|---|---|
| TA98 | With S9 Mix | Negative |
| TA98 | Without S9 Mix | Negative |
| TA100 | With S9 Mix | Negative |
| TA100 | Without S9 Mix | Negative |
| TA1535 | With S9 Mix | Negative |
| TA1535 | Without S9 Mix | Negative |
| TA1537 | With S9 Mix | Negative |
| TA1537 | Without S9 Mix | Negative |
| E. coli WP2 uvrA | With S9 Mix | Negative |
In addition to the Ames test, other in vitro assays, such as the mouse lymphoma assay or the micronucleus test, can be employed to assess for clastogenic or aneugenic potential (the ability to cause structural or numerical chromosome aberrations). inotiv.comresearchgate.net
Cytotoxicity Studies
Cytotoxicity studies are conducted to determine the concentration at which a substance becomes toxic to cells. nih.gov These studies help in establishing a safe concentration range for further testing and provide insights into the compound's mechanism of toxicity. Common assays measure cell viability through markers of cell membrane integrity, mitochondrial activity, or cellular proliferation.
Illustrative Cytotoxicity Data for this compound in a Human Cell Line
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 89.7 |
| 50 | 75.4 |
| 100 | 52.1 |
The data would be used to calculate an IC50 value, which is the concentration of the impurity that inhibits 50% of cell growth or viability.
In Silico Prediction of Potential Toxicological Effects
In silico toxicology uses computational models to predict the potential toxicity of chemicals based on their structure. gradientcorp.comosti.gov These methods are valuable for prioritizing chemicals for further testing and for assessing the risk of data-poor substances. gradientcorp.com Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this process, identifying structural alerts that may be associated with toxicity. inotiv.comosti.gov
For this compound, in silico models like Derek and Sarah can be used to predict its mutagenic potential. nih.govresearchgate.net These programs compare the chemical structure of the impurity against a database of known toxicophores (chemical structures associated with toxicity).
Example of In Silico Predictions for this compound
| Toxicological Endpoint | Prediction Model | Result |
|---|---|---|
| Bacterial Mutagenicity | Sarah Nexus | Negative |
| Bacterial Mutagenicity | Derek Nexus | No structural alert for mutagenicity |
A negative prediction from two complementary in silico models provides a degree of confidence that the impurity is not mutagenic, though this would typically be confirmed with in vitro testing. researchgate.net
Establishment of Threshold of Toxicological Concern (TTC) for Impurities
The Threshold of Toxicological Concern (TTC) is a risk assessment concept that establishes a human exposure threshold for chemicals below which there is a very low probability of an appreciable risk to human health. zamann-pharma.comeuropa.eudiaglobal.org This approach is particularly useful for impurities present at very low levels, where extensive toxicological testing may not be practical. zamann-pharma.com
The TTC is based on the analysis of the carcinogenic potency of a large number of chemicals and is widely used in the pharmaceutical industry to set acceptable intake levels for genotoxic impurities. europa.eunih.gov For most genotoxic impurities, a TTC of 1.5 µ g/day is considered to be associated with a negligible cancer risk. europa.eudiaglobal.orgaifa.gov.it
The establishment of a TTC for this compound would depend on its genotoxic potential. If the impurity is determined to be non-mutagenic through in silico and in vitro testing, higher acceptable intake levels as defined by ICH Q3A/B guidelines would apply. ich.orgich.org
Applications of Rebamipide 3 Chloro Impurity As a Reference Standard
Utilization in Analytical Method Development and Validation (AMV)
The development and validation of robust analytical methods are fundamental to ensuring the quality of pharmaceutical products. The Rebamipide (B173939) 3-Chloro Impurity reference standard is instrumental in this process, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which are widely used for impurity profiling. cu.edu.egijpsonline.com
A stability-indicating analytical method must be able to separate the API from its impurities and degradation products. The Rebamipide 3-Chloro Impurity is used to challenge the specificity and separating power of the analytical method. During method development, a solution containing both Rebamipide and the 3-Chloro impurity is analyzed to ensure that the two compounds are well-resolved, with distinct retention times and no peak overlap. cu.edu.eg
Once the method is developed, it undergoes rigorous validation to demonstrate its suitability for its intended purpose. The this compound reference standard is used to assess several key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines.
Table 1: Illustrative HPLC Method Validation Parameters Using this compound Reference Standard
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | A solution containing Rebamipide, this compound, and a placebo is analyzed. | The peaks for Rebamipide and the 3-Chloro impurity should be well-resolved from each other and from any peaks originating from the placebo. |
| Linearity | A series of solutions of the 3-Chloro impurity at different known concentrations are analyzed. | A linear relationship between the concentration and the detector response should be observed, with a correlation coefficient (r²) typically ≥ 0.99. |
| Accuracy | A known amount of the 3-Chloro impurity is added to a sample matrix and the recovery is measured. | The recovery should be within a predefined range, typically 98-102%. |
| Precision | The analysis of multiple samples of the 3-Chloro impurity is repeated on the same day (intra-day precision) and on different days (inter-day precision). | The relative standard deviation (RSD) should be low, typically ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the 3-Chloro impurity that can be detected by the analytical method is determined. | The LOD is typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the 3-Chloro impurity that can be quantified with acceptable precision and accuracy is determined. | The LOQ is typically determined at a signal-to-noise ratio of 10:1. |
This table presents illustrative data based on typical HPLC method validation protocols.
Role in Pharmaceutical Quality Control (QC) Laboratories
In pharmaceutical Quality Control (QC) laboratories, the this compound reference standard is an indispensable tool for routine testing of raw materials and finished products. synzeal.com Its primary functions in this setting are identification and quantification of the impurity in batches of Rebamipide.
For routine batch release testing, a sample of the manufactured Rebamipide is analyzed using a validated analytical method. The presence of the 3-Chloro impurity is confirmed by comparing its retention time to that of the reference standard. The concentration of the impurity is then calculated by comparing the peak area of the impurity in the sample to the peak area of the reference standard of a known concentration.
The acceptance criteria for the presence of this impurity are stringent and are established based on regulatory guidelines and safety data.
Table 2: Example of Batch Release Specification for this compound
| Test | Method | Acceptance Criterion |
| Identification of this compound | HPLC | The retention time of the peak corresponding to the impurity in the sample solution matches the retention time of the peak in the reference standard solution. |
| Assay of this compound | HPLC | Not more than 0.15% |
The acceptance criterion is an illustrative example and may vary depending on the specific product and regulatory requirements.
Furthermore, the reference standard is crucial in stability studies. These studies are conducted to determine the shelf-life of the drug product by monitoring the formation of impurities over time under various environmental conditions. The this compound reference standard is used to accurately quantify any increase in its concentration, which could indicate degradation of the API. cu.edu.egnih.gov
Reference Standard for Abbreviated New Drug Application (ANDA) Submissions
For generic drug manufacturers seeking approval for a new Rebamipide product, an Abbreviated New Drug Application (ANDA) must be submitted to regulatory authorities such as the U.S. Food and Drug Administration (FDA). regulations.govfda.gov These submissions require comprehensive data on the purity of the drug substance and the control of impurities.
The availability and use of a well-characterized this compound reference standard is a critical component of a successful ANDA submission. veeprho.com The ANDA must include:
Data on the identification and characterization of the impurity. This is often supported by a Certificate of Analysis (CoA) for the reference standard.
A validated analytical method for the detection and quantification of the impurity. The validation data, as described in section 7.1, must be included.
Justification for the proposed acceptance criteria for the impurity. This is based on the levels of the impurity found in the reference listed drug (RLD) and any available safety data. regulations.gov
By using a qualified reference standard, generic manufacturers can demonstrate to regulatory agencies that they have adequate control over the impurity and that their product is bioequivalent to the innovator product in terms of purity.
Traceability against Pharmacopeial Standards (e.g., USP, EP, JP)
Pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide official standards for drug substances and products. While a specific monograph for this compound may not be available in all pharmacopeias, the reference standards used for its control should be traceable to primary pharmacopeial standards where available. veeprho.comveeprho.com
Traceability ensures the consistency and accuracy of analytical results across different laboratories and manufacturers. Suppliers of this compound reference standards often provide documentation, such as a Certificate of Analysis, that attests to the standard's purity and characterization. This documentation may also include information on how the standard was qualified, which can involve comparison to a primary standard from a pharmacopeial body. lgcstandards.com
The Japanese Pharmacopoeia, for instance, includes a purity test for Rebamipide that involves checking for related substances. The system suitability tests for the HPLC method may utilize known impurities to ensure the analytical system is performing correctly. This underscores the importance of having well-characterized impurity reference standards for pharmacopeial compliance.
Future Research Directions and Challenges in Rebamipide 3 Chloro Impurity Studies
Development of Novel Green Chemistry Approaches for Impurity Mitigation
The pharmaceutical industry is increasingly embracing green chemistry principles to develop more sustainable and environmentally benign manufacturing processes. jddhs.comacs.org A key area of future research lies in the application of these principles to the synthesis of Rebamipide (B173939) to minimize the formation of the 3-Chloro Impurity. Traditional synthetic routes for Rebamipide may involve reagents and conditions that can lead to the formation of chloro-isomers. veeprho.com
Future research should focus on several green chemistry strategies:
Alternative Synthetic Routes: Investigating novel synthetic pathways that avoid the use of chlorinated starting materials or reagents that can lead to undesired chlorination is a primary objective. A green and efficient preparation method for rebamipide has been described, highlighting a simple route with low raw material prices, making it suitable for industrial production. google.com
Catalytic Methods: The use of highly selective catalysts can direct the reaction towards the desired product, minimizing the formation of isomers like the 3-chloro variant. Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, offers a promising avenue for cleaner synthesis. mdpi.com
Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the manufacturing process and may also influence the impurity profile. mdpi.com
Process Intensification: Techniques like continuous flow chemistry can offer better control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields of the desired product and reduced impurity formation. researchgate.netnewdrugapprovals.org A process for Rebamipide synthesis has been developed that meets the metrics of "green" chemistry with a low E-factor (Environmental Factor). newdrugapprovals.org
| Green Chemistry Approach | Potential Impact on Rebamipide 3-Chloro Impurity Mitigation |
| Alternative Synthetic Routes | Elimination or significant reduction of chlorinated starting materials and reagents. |
| Advanced Catalysis | Increased selectivity for the desired 4-chloro isomer, minimizing 3-chloro formation. |
| Green Solvents | Reduced environmental impact and potential for altered reaction kinetics and impurity profiles. |
| Process Intensification | Enhanced reaction control leading to higher purity and lower levels of process-related impurities. |
Advanced Computational Modeling for Impurity Prediction and Behavior
Computational modeling and in silico methods are becoming indispensable tools in pharmaceutical development for predicting the formation of impurities and understanding their behavior. nih.govacs.org For this compound, future research in this area could provide significant insights.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the reaction mechanisms involved in Rebamipide synthesis. These models can help identify the transition states and energy barriers leading to the formation of both the desired product and the 3-Chloro Impurity, providing a theoretical basis for optimizing reaction conditions to favor the former.
Predictive Software: Software programs like Zeneth are capable of predicting degradation pathways and the formation of impurities for small molecule drugs. nih.govspringernature.comresearchgate.net Future development and application of such tools could be tailored to the specific synthetic route of Rebamipide to prospectively identify potential impurities, including positional isomers.
Quantitative Structure-Activity Relationship (QSAR) Models: While often used for predicting biological activity, QSAR models can also be adapted to predict the propensity of certain molecular structures to form specific types of impurities under given conditions. The ICH M7 guideline provides recommendations for using in silico approaches for the toxicological assessment of DNA reactive impurities. nih.gov
| Computational Modeling Technique | Application in this compound Studies |
| Quantum Mechanical Calculations | Elucidation of reaction pathways and energetic favorability for the formation of the 3-chloro isomer. |
| Predictive Software (e.g., Zeneth) | In silico prediction of potential process-related impurities and degradation products. |
| QSAR Models | Assessment of the structural features that may contribute to the formation of chloro-isomers. |
Comprehensive Biotransformation and Metabolic Fate Investigations
While the metabolism of the parent drug, Rebamipide, has been studied, with hydroxylation by CYP3A4 being a key pathway, the biotransformation and metabolic fate of its impurities, including the 3-Chloro variant, remain largely unexplored. nih.govnih.gov Understanding the metabolic profile of this impurity is crucial for a comprehensive safety assessment.
Future research should focus on:
In Vitro Metabolic Studies: Utilizing human liver microsomes and other in vitro systems to investigate the metabolic pathways of this compound. This would help identify the primary metabolites and the cytochrome P450 enzymes involved in its transformation.
In Vivo Animal Studies: If the impurity is found to be formed or persist at significant levels, animal studies may be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Metabolism: Comparing the metabolic pathways of Rebamipide and its 3-Chloro Impurity can provide insights into whether the impurity is likely to be more or less toxic than the parent drug. Studies on chlorinated paraffins have shown that biotransformation can involve pathways such as hydroxylation, dechlorination, and carbon chain decomposition. researchgate.netmdpi.com
Standardization of Impurity Control Across Global Regulatory Bodies
Regulatory agencies worldwide, including the US Food and Drug Administration (FDA), the European Medicines Agency (EMA), and others, have stringent guidelines for the control of impurities in pharmaceutical products, largely guided by the International Council for Harmonisation (ICH) guidelines such as Q3A/B. pharmaffiliates.comclearsynth.comeuropa.eu However, the specific limits and reporting thresholds for non-pharmacopeial impurities like this compound can sometimes vary between regions.
Future efforts should be directed towards:
Harmonization of Acceptance Criteria: Promoting greater harmonization of the acceptance criteria for specific process-related impurities across different pharmacopeias and regulatory bodies to streamline the global drug approval process.
Development of Reference Standards: Ensuring the availability of high-quality, well-characterized reference standards for this compound is essential for accurate analytical method development, validation, and routine quality control. pharmaffiliates.comsynzeal.com
Data Sharing and Transparency: Encouraging data sharing among pharmaceutical manufacturers and regulatory agencies regarding the identification, qualification, and toxicological assessment of impurities can lead to more robust and scientifically sound control strategies.
| Regulatory Body / Guideline | Key Role in Impurity Control |
| ICH (Q3A/B, M7) | Provides a framework for reporting, identification, and qualification of impurities in new drug substances and products. |
| FDA (United States) | Sets and enforces stringent limits for impurities in drugs marketed in the U.S. pharmaffiliates.com |
| EMA (European Union) | Establishes guidelines for drug safety, including the control of impurities, for the EU market. pharmaffiliates.com |
| Pharmacopeias (e.g., JP, EP, USP) | Provide official standards for drug substances, including tests for impurities. veeprho.com |
Research into Potential Pharmaceutical Applications of Related Compounds
The quinoline (B57606) ring system, a core structural component of Rebamipide and its impurities, is a well-known pharmacophore present in a wide range of biologically active compounds. nih.govnih.govrsc.orgresearchgate.net While this compound is currently viewed as an undesirable substance, its structural similarity to the active drug and other quinoline derivatives raises the possibility of its own, or its analogs', potential biological activity.
Future research could explore:
Pharmacological Screening: Screening this compound and other structurally related compounds for a range of pharmacological activities, including anti-inflammatory, anti-cancer, or antimicrobial effects. Quinoline derivatives have shown promise in various therapeutic areas, including malaria, cancer, and Alzheimer's disease. nih.govnih.govrsc.org
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of Rebamipide analogs could provide valuable information for the design of new therapeutic agents. For instance, studies on Rebamipide analogs have explored their potential in treating conditions like osteoporosis and rheumatoid arthritis. nih.govresearchgate.net
Drug Repurposing: Exploring whether existing quinoline-based drugs or their derivatives could have applications in gastroprotection or other therapeutic areas.
Challenges in the Characterization of Trace-Level Impurities
The accurate detection, identification, and quantification of impurities at trace levels present significant analytical challenges. contractpharma.comsynthinkchemicals.comsepscience.combiomedres.us For this compound, these challenges are multifaceted.
Co-elution and Separation: The structural similarity between Rebamipide and its 3-Chloro isomer can make their separation by chromatography challenging. Co-elution with the main peak or other impurities can lead to inaccurate quantification. synthinkchemicals.comsynthinkchemicals.com Developing robust and selective analytical methods, such as high-performance liquid chromatography (HPLC) with optimized columns and mobile phases, is crucial. synthinkchemicals.comcontractpharma.com
Sensitivity and Detection Limits: Achieving the low detection and quantification limits required by regulatory guidelines (often below 0.1%) necessitates highly sensitive analytical techniques. labinsights.nl While HPLC with UV detection is commonly used, more advanced techniques like mass spectrometry (MS) may be required for unambiguous identification and quantification at very low levels. synthinkchemicals.comcontractpharma.com
Structural Elucidation: The definitive structural confirmation of a trace-level impurity requires sophisticated spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). contractpharma.comsynthinkchemicals.com Isolating a sufficient quantity of the impurity for such analysis can be a significant hurdle.
Matrix Effects: The presence of the API and excipients in a drug product can interfere with the analytical signal of the impurity, a phenomenon known as the matrix effect, which can compromise the accuracy of the results. synthinkchemicals.com
| Analytical Challenge | Description | Potential Solution |
| Co-elution | Difficulty in separating the impurity from the main API peak or other impurities in chromatography. synthinkchemicals.comsynthinkchemicals.com | Optimization of chromatographic conditions, use of high-resolution columns. |
| Sensitivity | Need to detect and quantify impurities at very low concentrations (e.g., <0.1%). labinsights.nl | Employment of highly sensitive detectors like mass spectrometers. synthinkchemicals.comcontractpharma.com |
| Structural Elucidation | Unambiguous determination of the chemical structure of the impurity. contractpharma.comsynthinkchemicals.com | Isolation followed by spectroscopic analysis (NMR, HRMS). |
| Matrix Effects | Interference from the API and excipients affecting the impurity's analytical signal. synthinkchemicals.com | Proper sample preparation, use of matrix-matched standards, and advanced detection techniques. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
